
6-(Ethylamino)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethylamino)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound is characterized by the presence of an ethylamino group attached to the nicotinaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)nicotinaldehyde typically involves the reaction of 6-chloro-4-(ethylamino)pyridin-3-ylmethanol with an oxidizing agent. One common method uses manganese (IV) oxide in dichloromethane at room temperature. The reaction mixture is stirred overnight, filtered, and the filtrate is concentrated to yield 6-chloro-4-(ethylamino)nicotinaldehyde . Another method involves the use of Dess-Martin periodinane in tetrahydrofuran at 0-20°C, followed by extraction and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Ethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of nicotinyl alcohol derivatives.
Substitution: Formation of various substituted nicotinaldehyde derivatives.
Aplicaciones Científicas De Investigación
6-(Ethylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Ethylamino)nicotinaldehyde involves its role as a precursor in NAD biosynthesis. It replenishes intracellular NAD levels, which is crucial for cellular metabolism and energy production. In cancer cells, it can counteract the effects of NAD-lowering agents, thereby preventing oxidative stress, mitochondrial dysfunction, and ATP depletion .
Comparación Con Compuestos Similares
- 6-Chloro-4-(ethylamino)nicotinaldehyde
- 6-Methylamino-nicotinaldehyde
- 6-Dimethylamino-nicotinaldehyde
Comparison: 6-(Ethylamino)nicotinaldehyde is unique due to the presence of the ethylamino group, which influences its reactivity and biological activity.
Propiedades
IUPAC Name |
6-(ethylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-9-8-4-3-7(6-11)5-10-8/h3-6H,2H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBVQQBEJBNHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

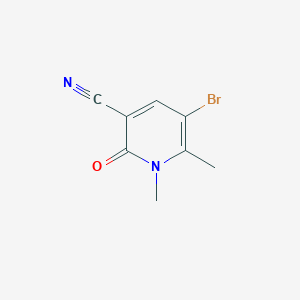
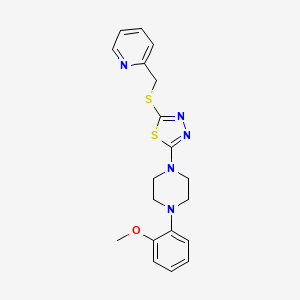
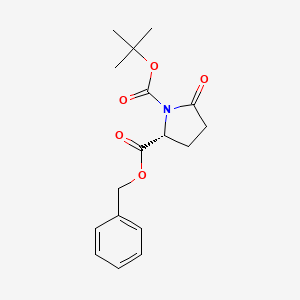
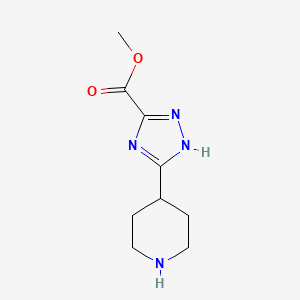
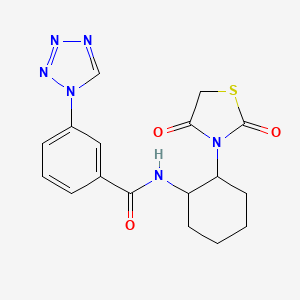
![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)


![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)
